molecular formula C16H14F3NO3 B14569179 1-(4-methoxyphenyl)-N-phenylmethanimine;2,2,2-trifluoroacetic acid CAS No. 61538-31-6

1-(4-methoxyphenyl)-N-phenylmethanimine;2,2,2-trifluoroacetic acid

Cat. No.: B14569179
CAS No.: 61538-31-6
M. Wt: 325.28 g/mol
InChI Key: XBMRNTAWVPPMBK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-phenylmethanimine;2,2,2-trifluoroacetic acid is a compound that combines an imine derivative with trifluoroacetic acid

Properties

CAS No.

61538-31-6

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-phenylmethanimine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H13NO.C2HF3O2/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-11H,1H3;(H,6,7)

InChI Key

XBMRNTAWVPPMBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-phenylmethanimine typically involves the condensation of 4-methoxybenzaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine. The resulting imine is then treated with 2,2,2-trifluoroacetic acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-N-phenylmethanimine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-phenylmethanimine;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-phenylmethanimine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the trifluoroacetic acid moiety can influence the compound’s solubility and stability, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one: A synthetic cathinone with stimulant properties.

    4-Methoxyphenylboronic acid: Used in organic synthesis and as a probe for detecting hydrogen peroxide.

Uniqueness

1-(4-Methoxyphenyl)-N-phenylmethanimine;2,2,2-trifluoroacetic acid is unique due to the presence of both an imine and trifluoroacetic acid moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.

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